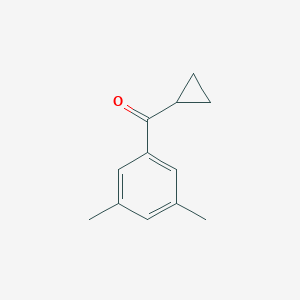

Cyclopropyl 3,5-dimethylphenyl ketone

Descripción

The study of cyclopropyl (B3062369) ketones, and more specifically aryl cyclopropyl ketones like Cyclopropyl 3,5-dimethylphenyl ketone, is a burgeoning area of organic synthesis. These molecules serve as versatile building blocks for creating more complex molecular architectures, which are often found in biologically active compounds and novel materials.

Cyclopropyl ketones are highly valued in organic synthesis due to the unique reactivity imparted by the three-membered cyclopropyl ring. This strained ring system can participate in a variety of chemical transformations, including ring-opening reactions and cycloadditions, which are fundamental in the construction of intricate molecular frameworks. acs.orgchemicalbook.com Their utility as synthetic intermediates is well-established, with applications in the synthesis of pharmaceuticals, agrochemicals, and materials science. acs.org The ability of the cyclopropyl group to act as a linchpin in assembling complex structures makes cyclopropyl ketones, as a class, indispensable tools for synthetic chemists. chemicalbook.com Recent advancements have highlighted their role in catalytic formal [3+2] cycloadditions, enabling the efficient synthesis of sp3-rich products.

Aryl cyclopropyl ketones possess a distinct electronic and structural profile. The cyclopropyl group, with its high p-character C-C bonds, can conjugate with the adjacent carbonyl group and the aryl ring. This conjugation influences the molecule's reactivity and spectroscopic properties. The aryl moiety, in turn, can be electronically modified to fine-tune the reactivity of the entire system.

In the case of Cyclopropyl 3,5-dimethylphenyl ketone, the phenyl ring is substituted with two methyl groups at the meta positions. These methyl groups are weakly electron-donating through induction. This substitution pattern influences the electron density of the aromatic ring and, consequently, its interaction with the carbonyl and cyclopropyl groups. The electronic nature of the aryl substituent is a critical factor in reactions such as photocatalytic [3+2] cycloadditions, where both electron-rich and electron-deficient aryl groups have been shown to be well-tolerated, leading to the formation of diverse cyclopentane (B165970) structures.

| Property | Value |

| CAS Number | 150668-38-5 |

| Molecular Formula | C12H14O |

| Molecular Weight | 174.24 g/mol |

Basic properties of Cyclopropyl 3,5-dimethylphenyl ketone.

The focused investigation of Cyclopropyl 3,5-dimethylphenyl ketone is driven by several factors. The specific substitution on the phenyl ring provides a unique electronic environment that can be compared with other substituted aryl cyclopropyl ketones to understand better the structure-activity relationships in various chemical transformations.

The presence of the 3,5-dimethylphenyl group can influence the regioselectivity and stereoselectivity of reactions involving the cyclopropyl ketone moiety. For instance, in asymmetric catalysis, the steric bulk and electronic nature of this group could play a crucial role in the enantioselectivity of the reaction. Studying this specific ketone allows researchers to probe these subtle electronic and steric effects, contributing to the broader understanding and development of new synthetic methods. While specific research on Cyclopropyl 3,5-dimethylphenyl ketone is not extensively documented in publicly available literature, its structural motifs are relevant to compounds with potential biological activities, making it a person of interest for medicinal chemistry and drug discovery programs. The exploration of its reactivity could unveil novel pathways to synthesize complex molecules with potential pharmaceutical applications.

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopropyl-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-5-9(2)7-11(6-8)12(13)10-3-4-10/h5-7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDNXVIRVMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478491 | |

| Record name | Cyclopropyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150668-38-5 | |

| Record name | Cyclopropyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Cyclopropyl 3,5 Dimethylphenyl Ketone

Single Electron Transfer (SET) Reactions and Radical Chemistry

Cyclopropyl (B3062369) 3,5-dimethylphenyl ketone, as a representative aryl cyclopropyl ketone, undergoes a variety of transformations initiated by single electron transfer (SET). These reactions leverage the inherent strain of the cyclopropyl ring, which provides a thermodynamic driving force for ring-opening upon the formation of radical intermediates. Two prominent methods for initiating these transformations are the use of samarium(II) diiodide (SmI2) and visible light photocatalysis, both of which generate key radical species that lead to the formation of complex molecular architectures.

Samarium(II) diiodide is a powerful single-electron reductant widely used in organic synthesis. chemistryviews.org In recent years, its application in a catalytic capacity has been explored, particularly in radical relay reactions that avoid the need for superstoichiometric co-reductants. nih.govmanchester.ac.uk In these processes, SmI2 catalyzes the intermolecular coupling of aryl cyclopropyl ketones with partners like alkynes and alkenes to furnish five-membered ring systems. chemistryviews.orgresearchgate.netrsc.org

The substitution pattern on the aryl ring of the cyclopropyl ketone has a profound impact on the efficiency of SmI2-catalyzed couplings. nih.gov Specifically, the presence of ortho-dimethyl groups, as seen in the related cyclopropyl 2,6-dimethylphenyl ketone, significantly enhances reactivity compared to the unsubstituted phenyl cyclopropyl ketone. acs.orgacs.org This enhanced reactivity is not due to electronic effects alone but is primarily a consequence of steric influence on the ketone's conformation. acs.orgacs.org

The ortho-dimethyl groups force the aryl ring to twist out of the plane of the carbonyl group. acs.org This twisting disrupts the conjugation between the aromatic ring and the carbonyl, which has two key effects on the corresponding ketyl radical intermediate formed after SET from SmI2. Firstly, it destabilizes the ketyl radical. Secondly, it leads to a higher localization of spin density on the carbonyl carbon. acs.org This conformational pre-distortion lowers the activation energy for the subsequent, crucial cyclopropyl ring fragmentation step. nih.govacs.org

| Cyclopropyl Ketone Substrate | Rate-Determining Transition State | Overall Activation Barrier (kcal mol⁻¹) |

|---|---|---|

| Cyclohexyl cyclopropyl ketone | Cyclopropyl-Fragmentation (TS I) | 25.4 |

| Phenyl cyclopropyl ketone | Radical-Trapping (TS II) | 24.6 |

| 2,6-Dimethylphenyl cyclopropyl ketone | Cyclopropyl-Fragmentation (TS I) | 23.1 |

The catalytic cycle of the SmI2-mediated coupling is initiated by a reversible single-electron transfer from SmI2 to the carbonyl group of the cyclopropyl ketone. nih.govacs.org This process generates a samarium ketyl radical intermediate. manchester.ac.ukacs.org This ketyl radical is "spring-loaded" due to the inherent strain of the adjacent three-membered ring. manchester.ac.uk

The crucial subsequent step is the rapid and irreversible fragmentation of the cyclopropyl ring. nih.govacs.org This fragmentation involves the cleavage of one of the internal C-C bonds of the cyclopropane (B1198618), leading to the formation of a more stable γ-keto radical and a samarium(III) enolate. nih.govacs.org This ring-opening is thermodynamically driven by the release of approximately 27 kcal/mol of ring strain. The regioselectivity of this cleavage typically results in the formation of the more thermodynamically stable radical intermediate.

Following the fragmentation of the cyclopropyl ring, the resulting distal radical is trapped in an intermolecular fashion by a suitable coupling partner, such as an alkyne or an alkene. rsc.orgnih.gov This radical addition generates a new vinyl or alkyl radical intermediate. nih.gov

As an alternative to chemical reductants like SmI2, visible light photocatalysis offers a mechanistically distinct method for initiating single-electron transfer to aryl cyclopropyl ketones. scispace.comnih.gov This approach utilizes a photocatalyst, such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)3]²⁺), which, upon excitation with visible light, can be reductively quenched to generate a potent single-electron donor. scispace.comnih.gov This strategy has been successfully applied to formal [3+2] cycloaddition reactions to construct highly substituted cyclopentane (B165970) ring systems. scispace.comnih.govacs.org

The key initiation step in the photocatalytic transformation is the one-electron reduction of the aryl cyclopropyl ketone by the excited photocatalyst. scispace.comacs.org This reduction is often facilitated by the presence of a Lewis acid, which coordinates to the carbonyl oxygen, activating the ketone towards reduction and stabilizing the resulting radical anion intermediate. scispace.comnih.govnih.gov

Upon its formation, the radical anion undergoes a rapid, reversible ring-opening, similar to the SmI2-mediated pathway, to form a distonic radical anion. scispace.comnih.govacs.org This intermediate, which contains both a radical center and a remote anion (as an enolate), is the key three-carbon synthon for the cycloaddition. nih.gov The radical center then adds to an alkene partner, such as a styrene (B11656) or an enoate, in a stepwise fashion. nih.gov This intermolecular addition is often the rate-limiting step of the cycloaddition. nih.gov The resulting radical intermediate then undergoes a 5-exo-trig cyclization onto the enolate portion of the molecule, forming the cyclopentane ring and generating a new ketyl radical anion. scispace.comnih.gov A final single-electron transfer event, typically to an oxidant in the reaction mixture or back to the photocatalyst ground state, neutralizes this intermediate to afford the final cyclopentane product. nih.gov This method is particularly effective for the diastereoselective construction of quaternary carbon centers. scispace.comnih.gov

| Entry | Alkene Partner | Cyclopentane Product Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Methyl acrylate | 65 | 1.5:1 |

| 2 | Methyl methacrylate | 85 | >20:1 |

| 3 | Styrene | 72 | 2:1 |

| 4 | 4-Chlorostyrene | 78 | 2:1 |

| 5 | N-Phenylmaleimide | 91 | >20:1 |

| 6 | Cyclohexenone | 55 | 3:1 |

Visible Light Photocatalysis in Aryl Cyclopropyl Ketone Transformations

Carbon-Carbon Bond Activation and Cross-Coupling Reactions

The strained three-membered ring of cyclopropyl ketones, including cyclopropyl 3,5-dimethylphenyl ketone, makes them valuable substrates for a variety of ring-opening and functionalization reactions. The activation of the carbon-carbon bonds within the cyclopropyl group, facilitated by transition metal catalysis, opens pathways to linear structures that are otherwise challenging to synthesize.

Nickel-catalyzed reactions have emerged as a powerful tool for the C-C bond activation of cyclopropyl ketones. nsf.govresearchgate.net These transformations often proceed through the oxidative addition of the cyclopropyl ketone to a low-valent nickel species, forming a key nickeladihydropyran intermediate. nsf.govresearchgate.net This metallacyclic species is a versatile platform for further functionalization.

One significant application of this strategy is in reductive cross-coupling reactions. For instance, the nickel-catalyzed coupling of aryl cyclopropyl ketones with unactivated alkyl bromides provides access to a range of γ-alkyl substituted ketones. nsf.gov Mechanistic studies suggest that these reactions can proceed via the formation of a γ-metallated enolate from the ring-opened cyclopropane, which then participates in the cross-coupling process. nsf.gov The choice of ligand is crucial in these catalytic systems, influencing the efficiency and selectivity of the C-C bond activation and subsequent coupling steps. Bipyridine-type ligands have been shown to be effective in promoting these transformations. nsf.gov

In some systems, the reactivity and selectivity can be finely tuned through additives. For example, in the nickel-catalyzed coupling with unactivated primary alkyl chlorides, the addition of sodium iodide as a cocatalyst has been shown to be critical. rsc.orgresearchgate.net The in situ generation of a low concentration of a more reactive alkyl iodide via halide exchange promotes the desired cross-coupling while suppressing the formation of undesired alkyl dimer byproducts. rsc.orgresearchgate.net

Table 1: Examples of Nickel-Catalyzed C-C Activation/Alkylation of Cyclopropyl Ketones This table is a representative summary based on findings in the field and may not be specific to Cyclopropyl 3,5-dimethylphenyl ketone.

| Catalyst System | Electrophile | Product Type | Reference |

|---|---|---|---|

| Ni(ClO₄)₂·6H₂O / bipy | Alkyl Bromide | γ-Alkyl Ketone | nsf.gov |

A significant advancement in the difunctionalization of cyclopropyl ketones involves their cross-coupling with organozinc reagents, a reaction enabled by the cooperative action of a redox-active ligand and a nickel center. chemrxiv.org This methodology allows for the net ring-opening of the cyclopropyl ketone and the formation of two new bonds at the former C-C bond termini. chemrxiv.org

Experimental and computational studies have elucidated a mechanism that diverges from traditional pathways. chemrxiv.org Instead of a standard oxidative addition, the C-C bond activation is proposed to occur via a concerted, asynchronous ring-opening transition state involving a reduced (tpy•–)Ni(I) species (where tpy is terpyridine). chemrxiv.org This step generates an alkylnickel(II) intermediate, which is then competent for transmetalation with a variety of organozinc reagents, including aryl-, alkenyl-, and alkylzinc species. chemrxiv.org A subsequent reductive elimination step furnishes the final cross-coupled product. chemrxiv.org This ligand-metal cooperative approach provides access to complex 1,3-difunctionalized products, such as β-allylated and β-benzylated enol ethers, which are difficult to prepare using conventional conjugate addition methods. chemrxiv.org

Formal Cycloaddition Reactions

Formal cycloaddition reactions of cyclopropyl ketones represent an atom-economical strategy for constructing five-membered ring systems. These reactions leverage the ring strain of the cyclopropane, which acts as a three-carbon synthon.

The formal [3+2] cycloaddition of cyclopropyl ketones with unsaturated partners like alkenes and alkynes is a particularly powerful method for synthesizing substituted cyclopentanes and cyclopentenes.

Several catalytic systems have been developed to promote the [3+2] cycloaddition of aryl cyclopropyl ketones. Nickel catalysis, often in combination with an organoaluminum Lewis acid like dimethylaluminum chloride, has proven effective for the cycloaddition with alkynes. nih.govresearchgate.net The reaction is believed to proceed via the formation of a six-membered oxa-nickelacycle intermediate, followed by alkyne insertion to yield cyclopentene (B43876) derivatives.

Photocatalysis offers a mechanistically distinct approach. nih.gov Using visible light and a ruthenium or iridium-based photoredox catalyst, aryl cyclopropyl ketones can undergo a one-electron reduction to form a key ketyl radical anion intermediate. nih.govnih.gov This intermediate undergoes ring-opening to a distonic radical anion, which can then engage in a radical addition with an alkene partner. nih.gov Subsequent cyclization and oxidation complete the catalytic cycle, affording the cyclopentane product. nih.gov The efficiency of this process can be enhanced by the addition of Lewis acids, which activate the cyclopropyl ketone towards reduction and stabilize the radical anion intermediate. nih.gov

Metal-free conditions have also been reported, utilizing pyridine-boryl radical catalysis for the formal [3+2] cycloadditions of alkyne-tethered cyclopropyl ketones. researchgate.net This method involves the generation of a ketyl radical, which initiates a radical cascade process to form bicyclic products. researchgate.net

Table 2: Catalytic Systems for [3+2] Cycloadditions of Aryl Cyclopropyl Ketones

| Catalyst System | Reaction Partner | Product | Reference |

|---|---|---|---|

| Ni(0) / Me₂AlCl | Alkynes | Cyclopentenes | nih.govresearchgate.net |

| Ru(bpy)₃²⁺ / Lewis Acid | Alkenes/Olefins | Cyclopentanes | nih.gov |

| Chiral Ti(salen) Complex | Alkenes | Cyclopentanes | researchgate.netorganic-chemistry.org |

Achieving high levels of stereocontrol is a central challenge in cyclopentane synthesis. The [3+2] cycloaddition of cyclopropyl ketones has been developed into highly diastereoselective and even enantioselective variants.

One successful strategy employs a chiral Titanium(salen) complex as a catalyst for the reaction between aryl cyclopropyl ketones and radical-accepting alkenes. researchgate.netorganic-chemistry.org This system operates through a radical redox-relay mechanism, enabling the construction of two new carbon-carbon bonds and two adjacent stereocenters with typically excellent diastereoselectivity and enantioselectivity. researchgate.netorganic-chemistry.org

The visible light photocatalysis approach can also be rendered diastereoselective, particularly when using α-substituted enoates as the alkene partner. nih.gov This allows for the efficient and diastereoselective construction of quaternary carbon stereocenters within the newly formed cyclopentane ring, a significant challenge in synthetic chemistry. nih.gov Furthermore, by employing a dual-catalyst system that combines a transition metal photoredox catalyst with a chiral Lewis acid, enantioselective control over the [3+2] photocycloaddition has been achieved. nih.gov This dual-catalyst strategy allows for the independent tuning of the photocatalyst and the stereocontrolling catalyst, opening a new avenue for asymmetric photocatalytic cycloadditions. nih.gov

[4+1] Cycloadditions (e.g., Rhodium-catalyzed with Carbon Monoxide)

Transition-metal-catalyzed [4+1] cycloaddition reactions represent a direct and efficient method for the synthesis of five-membered carbocycles. The reaction of a 1,3-diene with carbon monoxide (CO), catalyzed by a rhodium complex, is a prime example. However, this transformation is generally not feasible with common, unstrained dienes. pku.edu.cn

The mechanism for the rhodium-catalyzed [4+1] cycloaddition of a cyclopropyl-capped diene and CO begins with an oxidative cyclization of the diene onto the rhodium(I) center. This is followed by coordination and insertion of carbon monoxide into a rhodium-carbon bond. The catalytic cycle concludes with a reductive elimination step that releases the final product and regenerates the active rhodium(I) catalyst. pku.edu.cn

The rhodium-catalyzed [4+1] cycloaddition of cyclopropyl-capped dienes with carbon monoxide provides direct access to spiro[2.4]hept-6-en-4-one derivatives. pku.edu.cnacs.org This reaction proceeds efficiently under a carbon monoxide atmosphere using a rhodium catalyst such as [Rh(cod)Cl]₂. The scope of the reaction is broad, accommodating various substituents on the diene framework. The resulting spirocyclic ketones are valuable synthetic intermediates, containing a cyclopropyl group that can be utilized for further chemical transformations. pku.edu.cn

Table 1: Rhodium-Catalyzed [4+1] Cycloaddition of Allylidenecyclopropanes with CO This table presents data for the general class of allylidenecyclopropane substrates to illustrate the scope and efficiency of the reaction in forming spiro[2.4]hept-6-en-4-one systems.

| Entry | Allylidenecyclopropane Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Allylidene-2-phenylcyclopropane | [Rh(cod)Cl]₂ (2.5) | Toluene | 80 | 85 |

| 2 | 1-Allylidene-2,2-diphenylcyclopropane | [Rh(cod)Cl]₂ (2.5) | Toluene | 80 | 95 |

| 3 | 1-(But-2-en-2-ylidene)cyclopropane | [Rh(cod)Cl]₂ (2.5) | Toluene | 80 | 72 |

| 4 | 1-Allylidenecyclopropane | [Rh(cod)Cl]₂ (2.5) | Toluene | 80 | 60 |

Other Key Transformations

Cyclopropyl ketones can undergo ring-opening cyclization reactions with primary amines to furnish highly substituted pyrrole (B145914) and dihydropyrrole structures. This transformation provides an efficient route to these important heterocyclic motifs. The reaction of cyclopropyl ketones with primary amine nucleophiles can be catalyzed by a chiral N,N'-dioxide/scandium(III) complex, leading to chiral 2,3-dihydropyrroles in high yields and enantioselectivities. wikipedia.org

In a related transformation, alkylidenecyclopropyl ketones react with various amines to yield 2,3,4-trisubstituted pyrroles. The proposed mechanism involves an initial condensation of the amine with the ketone to form a cyclopropylimine intermediate. This is followed by a distal cleavage of a C-C bond in the cyclopropane ring, which leads to ring expansion and subsequent aromatization to afford the final pyrrole product. mdpi.comtcichemicals.com The addition of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄), has been shown to improve the yields of the pyrrole products. mdpi.comtcichemicals.com

Table 2: Synthesis of 2,3,4-Trisubstituted Pyrroles via Ring-Opening Cyclization This table shows representative examples from the reaction of various alkylidenecyclopropyl ketones with amines.

| Entry | Alkylidenecyclopropyl Ketone | Amine | Solvent | Conditions | Yield (%) |

| 1 | 2-Methyl-1-(1-pentylidene)cyclopropyl phenyl ketone | Aniline | CH₃CN | 80 °C, 12h | 82 |

| 2 | 2-Methyl-1-(1-pentylidene)cyclopropyl phenyl ketone | Benzylamine | CH₃CN | 80 °C, 12h | 78 |

| 3 | 1-(1-Hexylidene)cyclopropyl p-tolyl ketone | Aniline | CH₃CN | 80 °C, 12h | 85 |

| 4 | 1-(1-Hexylidene)cyclopropyl p-tolyl ketone | Propylamine | CH₃CN | 80 °C, 12h | 75 |

A [3+3] annulation strategy involving 1,3-dianions generated from ketones provides a powerful method for the synthesis of highly substituted phenolic compounds. This reaction has been successfully applied to cyclopropyl ketones, including cyclopropyl 3,5-dimethylphenyl ketone, to produce cyclopropyl-functionalized phenols. pku.edu.cnnih.gov

The reaction is typically mediated by a strong base, such as sodium hydride (NaH), which facilitates the formation of a 1,3-dianion from the starting ketone. This dianionic intermediate then undergoes a [3+3] cyclization with an appropriate three-carbon electrophilic partner, such as a 3,3-bis(methylthio)-1-arylprop-2-en-1-one. This process constructs the six-membered aromatic ring, yielding tri- and tetra-substituted phenols bearing a cyclopropyl group. pku.edu.cnnih.gov The structure of one such cyclopropyl-functionalized phenol (B47542) has been confirmed by single-crystal X-ray analysis. pku.edu.cn

Table 3: Synthesis of Cyclopropyl-functionalized Phenols via 1,3-Dianionic Annulation

| Entry | Ketone | Electrophile Partner | Base | Solvent | Yield (%) |

| 1 | Cyclopropyl phenyl ketone | 3,3-Bis(methylthio)-1-phenylprop-2-en-1-one | NaH | DMF | 85 |

| 2 | Cyclopropyl p-tolyl ketone | 3,3-Bis(methylthio)-1-phenylprop-2-en-1-one | NaH | DMF | 82 |

| 3 | Cyclopropyl 3,5-dimethylphenyl ketone | 3,3-Bis(methylthio)-1-(4-methoxyphenyl)prop-2-en-1-one | NaH | DMF | 88 |

| 4 | Cyclopropyl phenyl ketone | 3,3-Bis(methylthio)-1-(naphthalen-2-yl)prop-2-en-1-one | NaH | DMF | 80 |

Computational and Theoretical Studies on Cyclopropyl 3,5 Dimethylphenyl Ketone Reactivity

Quantum Chemical Calculations of Reaction Mechanisms (e.g., DFT Investigations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intricate reaction pathways of aryl cyclopropyl (B3062369) ketones. rsc.orgrsc.orgresearchgate.net These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thus providing a step-by-step understanding of the mechanism.

For reactions involving cyclopropyl ketones, such as phosphine-catalyzed ring-opening, DFT studies have been employed to compare multiple potential pathways. rsc.orgscilit.comresearchgate.net These investigations reveal that reactions can proceed through several stages, including nucleophilic attack to open the three-membered ring, subsequent intramolecular additions, proton transfers, and elimination steps to yield the final products. rsc.org In the context of visible light photocatalysis, computational models help explain the one-electron reduction of the aryl cyclopropyl ketone to form a ketyl radical anion, which then undergoes ring-opening to a distonic radical anion intermediate. nih.gov This intermediate is key to subsequent cyclization steps. nih.gov

Studies on related aryl cyclopropyl ketones show that Lewis acid additives can play a crucial role by activating the ketone towards reduction and stabilizing the resulting ketyl radical intermediate, thereby facilitating the reaction. nih.govnih.gov DFT calculations can model these interactions, quantifying the stabilization effect and its impact on the reaction barrier. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate results that correlate well with experimental observations. researchgate.netchemrxiv.org These computational approaches allow for the prediction of reaction outcomes and provide a basis for optimizing reaction conditions. rsc.org

Structure-Reactivity Relationships and Energy Barrier Analysis

The relationship between the structure of an aryl cyclopropyl ketone and its reactivity is a key area of investigation where computational studies provide significant insights. The electronic and steric properties of substituents on both the aryl ring and the cyclopropyl group can have a profound impact on reaction rates and pathways.

Computational analyses have shown that ortho-substituted phenyl cyclopropyl ketones can exhibit enhanced reactivity. This is attributed to a balance between moderate conjugation, which promotes the fragmentation of the cyclopropyl ring, and a pre-twisted geometry of the aryl group that facilitates the trapping of the resulting radical intermediate. acs.org The presence of electron-donating or electron-withdrawing groups on the aryl ring alters the electronic properties of the ketone, influencing its reduction potential and the stability of radical intermediates.

Table 1: Calculated Energy Barriers for Key Reaction Steps of Related Cyclopropyl Ketones

| Reaction Step | Substrate Type | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Ketyl Radical Ring Opening | Phenyl Cyclopropyl Ketone | DFT | Varies with substitution | acs.org |

| Radical Trapping | ortho-Dimethylphenyl Cyclopropyl Ketone | DFT | Lowered due to pre-twisted geometry | acs.org |

Note: The data presented are for analogous aryl cyclopropyl ketone systems and serve to illustrate the types of insights gained from energy barrier analysis.

Conformational Analysis of Reactive Intermediates (e.g., Ketyl Radicals)

The three-dimensional structure and conformational preferences of reactive intermediates, such as ketyl radicals, are critical in determining the course and stereochemical outcome of a reaction. Computational methods are used to determine the most stable conformations of these transient species. uwlax.edu

Upon one-electron reduction, cyclopropyl 3,5-dimethylphenyl ketone forms a ketyl radical anion. The geometry of this intermediate is crucial. The cyclopropyl ring can adopt different orientations relative to the carbonyl group and the aromatic ring. Theoretical calculations on simpler systems like cyclopropyl methyl ketone have shown that conformations such as s-cis and s-trans have different energies, with the s-cis conformation often being more stable. uwlax.edu

For the ketyl radical of an aryl cyclopropyl ketone, the analysis is more complex. The planarity of the system and the alignment of the radical-bearing p-orbital with the cyclopropyl ring bonds are key factors. The ring-opening of the cyclopropylmethyl radical is an extremely rapid process, and its rate is influenced by the ability of the C-C bonds of the cyclopropane (B1198618) to overlap with the semi-occupied molecular orbital (SOMO) of the radical. psu.edu Computational studies can model these conformations and calculate the energy differences between them, identifying the lowest energy pathway for subsequent reactions like ring-opening or cyclization. acs.org The reversibility of the ring-opening of cyclopropyl ketyl radicals has also been investigated, revealing it to be an endergonic process in some cases. nih.gov

Spin Density Distribution Analysis

Spin density distribution analysis is a computational tool used to understand the location of the unpaired electron in radical species, such as the ketyl radical intermediate formed from cyclopropyl 3,5-dimethylphenyl ketone. This information is vital for predicting the reactivity of the radical.

In a ketyl radical, the unpaired electron is primarily delocalized between the carbonyl carbon and oxygen atoms. However, conjugation with the 3,5-dimethylphenyl ring allows for further delocalization of the spin density onto the aromatic system. Quantum chemical calculations can precisely map this distribution.

The analysis reveals which atoms bear the highest spin density, indicating the most likely sites for subsequent bond formation. For instance, in the ring-opened distonic radical anion intermediate, the spin density will be located on a terminal carbon atom, directing its addition to an alkene or another radical acceptor. nih.gov Understanding the spin density distribution helps rationalize the regioselectivity observed in cycloaddition reactions and other radical-mediated transformations. acs.org

Table 2: Illustrative Spin Density Distribution in an Aryl Ketyl Radical

| Atom/Group | Calculated Spin Density (arbitrary units) |

|---|---|

| Carbonyl Carbon | High |

| Carbonyl Oxygen | High |

| Aryl Ring (ortho/para positions) | Moderate |

| Aryl Ring (meta positions) | Low |

Note: This table provides a qualitative illustration of typical spin density distribution in an aryl ketyl radical. Actual values would be obtained from specific quantum chemical calculations.

Transition State Characterization and Stereoselectivity Prediction

A major application of computational chemistry in studying the reactivity of cyclopropyl 3,5-dimethylphenyl ketone is the characterization of transition states (TS) and the prediction of stereoselectivity. rsc.org The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and stereochemical outcome of a reaction.

Computational methods can locate and characterize the geometry of transition states for key steps, such as the C-C bond formation in a [3+2] cycloaddition. nih.gov By comparing the energies of different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be formed preferentially. For example, in enantioselective reactions catalyzed by a chiral Lewis acid, DFT calculations can model the transition state assembly, including the substrate, the catalyst, and the reacting partner. nih.gov This allows for a rationalization of the observed enantioselectivity and can guide the design of more effective catalysts. nih.gov

For hydride reductions of cyclopropyl ketones, different transition state models, such as the Felkin-Anh model, can be evaluated computationally to explain the observed diastereoselectivity. researchgate.net The calculations consider steric and electronic interactions between the incoming nucleophile and the substrate to identify the lowest energy pathway. These predictive capabilities are a powerful tool in synthetic chemistry, reducing the need for extensive experimental screening. nih.gov

Strategic Applications of Cyclopropyl 3,5 Dimethylphenyl Ketone in Complex Molecule Synthesis

Construction of Five-Membered Carbocyclic Architectures

There is no specific information available in the scientific literature detailing the use of Cyclopropyl (B3062369) 3,5-dimethylphenyl ketone in the construction of five-membered carbocyclic architectures. While the broader class of cyclopropyl ketones is known to participate in various ring-expansion and annulation reactions to form five-membered rings, specific examples, methodologies, or detailed research findings involving the 3,5-dimethylphenyl substituted variant are not documented.

Synthesis of Spirocyclic Compounds

Similarly, a thorough search of chemical databases and research articles did not yield any specific instances of Cyclopropyl 3,5-dimethylphenyl ketone being utilized in the synthesis of spirocyclic compounds. The reactivity of the cyclopropyl group can be harnessed for the formation of spirocycles, but there are no published studies that employ Cyclopropyl 3,5-dimethylphenyl ketone for this purpose.

Utility as a Building Block and Synthon for Diversified Molecular Frameworks

Cyclopropyl 3,5-dimethylphenyl ketone is commercially available and is categorized as a building block in organic synthesis. However, beyond this general classification, there is a lack of specific, documented examples in the peer-reviewed scientific literature that detail its utility as a synthon for the creation of diversified molecular frameworks. While its chemical structure suggests potential for various transformations, detailed research findings on its specific applications in this context are not available.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Cyclopropyl (B3062369) 3,5-dimethylphenyl ketone Transformations

The transformation of cyclopropyl ketones is greatly influenced by the catalyst employed, with new systems being developed to unlock unprecedented reactivity. A significant area of advancement is the use of dual and triple catalytic systems that combine different modes of activation.

For instance, a triple catalytic system combining photoredox, copper, and Lewis acid catalysis has been developed for the tandem transformation of cyclopropyl ketones. nih.gov This system enables the selective cleavage of carbon-carbon bonds and the formation of new carbon-oxygen and carbon-sulfur bonds, leading to the synthesis of trifluoromethylthiolated dihydrofurans with high regioselectivity under mild conditions. nih.gov Another innovative approach involves the dual-catalyst system of a chiral Lewis acid with a transition metal photoredox catalyst for enantioselective [2+2] and [3+2] photocycloadditions. nih.govnih.gov This strategy allows for the independent tuning of the stereocontrolling catalyst and the photocatalyst, which is crucial for achieving high enantioselectivity. nih.gov

Samarium(II) iodide (SmI₂) continues to be a focal point of research, with new, robust conditions being developed to stabilize the catalyst, particularly for less reactive alkyl cyclopropyl ketones. acs.org These improved conditions can "switch-on" the reactivity for previously recalcitrant substrates. acs.org Furthermore, palladium catalysis, specifically using N-heterocyclic carbene (NHC) palladium(II) catalysts like (SIPr)Pd(allyl)Cl, has been shown to effectively promote the carbonylative cross-coupling of aryl iodides with tricyclopropylbismuth, providing a convenient route to aryl cyclopropyl ketones. thieme.de

| Catalytic System | Transformation | Key Features |

| Photoredox / Copper / Lewis Acid | Tandem Trifluoromethylthiolation/Cyclization | Triple catalysis, mild conditions, high regioselectivity. nih.gov |

| Chiral Lewis Acid / Photoredox Catalyst | Enantioselective [3+2] Cycloaddition | Dual catalysis, enables asymmetric synthesis of cyclopentanes. nih.gov |

| Stabilized SmI₂ | [3+2] Cycloadditions | Enhanced catalyst stability, broadens substrate scope to include recalcitrant ketones. acs.org |

| (SIPr)Pd(allyl)Cl | Carbonylative Cross-Coupling | Access to aryl cyclopropyl ketones from aryl iodides. thieme.de |

Exploration of New Reactivity Modes and Selective Transformations

Research is actively exploring new ways to harness the ring strain of cyclopropyl ketones for novel chemical transformations beyond traditional reactions. One of the most significant emerging areas is their use in formal [3+2] cycloaddition reactions to construct five-membered rings. nih.gov These reactions can be promoted by various catalytic systems, including visible light photocatalysis and nickel catalysis. nih.govresearchgate.net The photocatalytic approach involves the one-electron reduction of the aryl cyclopropyl ketone to a radical anion, which then undergoes ring-opening and subsequent cycloaddition with an olefin. nih.gov

Ring expansion reactions represent another novel reactivity mode. For example, a stereoconvergent direct ring expansion of cyclopropyl ketones to polysubstituted cyclopentanones has been achieved using Brønsted or Lewis acids like TfOH or BF₃·Et₂O. researchgate.netnih.gov This transformation proceeds through the recyclization of a ring-opened species, a process that is typically disfavored by Baldwin's rules but is enabled here by specific substrate features. researchgate.netnih.gov Furthermore, uncatalyzed cascade ring-opening/recyclization reactions of cyclopropyl aryl ketones have been shown to generate more complex structures like indenones and fluorenones. researchgate.net

Advanced Stereoselective Synthesis Methodologies Utilizing Cyclopropyl 3,5-dimethylphenyl ketone

A major frontier in the chemistry of cyclopropyl ketones is the development of methods to control stereochemistry. The challenge of controlling absolute stereochemistry in photochemical reactions is being addressed through innovative dual-catalyst strategies. A combination of a chiral Lewis acid and a photoredox catalyst has been successfully applied to the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.gov This method provides access to densely functionalized, enantioenriched cyclopentanes, a class of compounds that are challenging to prepare using other catalytic methods. nih.gov

The proposed mechanism for this enantioselective process involves the photoexcitation of the photocatalyst (e.g., Ru(bpy)₃²⁺), which, after reductive quenching, transfers an electron to the Lewis acid-activated cyclopropyl ketone. nih.gov The resulting ketyl radical undergoes ring-opening, followed by a stepwise cycloaddition with an alkene partner. The chiral Lewis acid, such as a gadolinium(III) complex, controls the stereochemistry of the carbon-carbon bond-forming step. nih.gov This approach has proven to be robust and potentially general for achieving photochemical stereocontrol. nih.gov

Another significant advancement is the stereoconvergent ring expansion of cyclopropyl ketones. researchgate.netnih.gov In this process, a racemic starting material is converted into a single diastereomer of the cyclopentanone (B42830) product, highlighting a sophisticated level of stereochemical control. researchgate.netnih.gov

| Methodology | Transformation | Stereochemical Outcome | Catalytic System |

| Dual Photocatalysis | [3+2] Cycloaddition | High Enantioselectivity (ee) | Chiral Lewis Acid (e.g., Gd(OTf)₃) + Photoredox Catalyst (e.g., Ru(bpy)₃²⁺) nih.gov |

| Acid-Promoted Rearrangement | Ring Expansion | Stereoconvergent (Diastereoselective) | TfOH or BF₃·Et₂O researchgate.netnih.gov |

Integration into Flow Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of and with cyclopropyl ketones. Flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and efficiency. A straightforward, continuous-flow synthesis of cyclopropyl ketones and carbaldehydes has been developed using a reusable acid catalyst, Amberlyst-35, packed in steel columns. mdpi.com This method allows for the multigram, scalable synthesis of these compounds under mild conditions, showcasing a more sustainable alternative to traditional batch processes. mdpi.com

The use of visible light photocatalysis also aligns with green chemistry principles, as it uses light as a renewable energy source to drive chemical reactions under mild conditions, often at room temperature. nih.govnih.gov These methods reduce the need for high temperatures and harsh reagents, thereby minimizing energy consumption and waste generation. The development of catalytic systems that operate with high turnover numbers and can be recycled is another key aspect of sustainable synthesis being explored in this area. acs.org

Theoretical Advancements in Understanding Cyclopropyl Ketone Reactivity Mechanisms

Parallel to experimental work, computational studies are providing deep insights into the reaction mechanisms and structure-reactivity relationships of cyclopropyl ketones. Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricacies of SmI₂-catalyzed intermolecular couplings. nih.govacs.org These studies have revealed that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the subsequent cyclopropyl fragmentation, which is promoted by the conjugation effect of the aryl ring. nih.govacs.org

Interestingly, these computational models have shown that ortho-substituted phenyl cyclopropyl ketones, such as 2,6-dimethylphenyl cyclopropyl ketone, exhibit superior reactivity. nih.govacs.org This is attributed to a delicate balance between moderate conjugation, which promotes the desired fragmentation, and a pre-twisted conformation of the substrate that facilitates the subsequent radical trapping step by lowering the energy barrier. nih.govacs.org These theoretical findings provide a rational basis for understanding experimental observations and are crucial for the design of new substrates and reactions with enhanced efficiency and selectivity. nih.govacs.org Similar computational and mechanistic studies have been applied to understand selectivity in the tandem Heck–ring-opening of cyclopropyl derivatives and the diastereoselectivity of cycloaddition reactions. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for Cyclopropyl 3,5-dimethylphenyl ketone, and how can reaction conditions be optimized for yield?

Cyclopropyl 3,5-dimethylphenyl ketone is typically synthesized via Friedel-Crafts acylation, where 3,5-dimethylbenzene reacts with cyclopropanecarbonyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimization involves controlling stoichiometry (1:1.2 molar ratio of aryl substrate to acyl chloride) and temperature (0–5°C to minimize side reactions). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield . Alternative routes include ketone formation via Grignard reagents, though cyclopropane stability under basic conditions requires careful monitoring.

Q. Which spectroscopic techniques are most effective for characterizing Cyclopropyl 3,5-dimethylphenyl ketone?

Key techniques include:

- NMR Spectroscopy : H NMR identifies cyclopropane protons (δ 0.8–1.5 ppm, multiplet) and aryl methyl groups (δ 2.3 ppm, singlet). C NMR confirms the ketone carbonyl (δ 205–210 ppm) .

- IR Spectroscopy : Strong absorbance at ~1700 cm (C=O stretch).

- GC-MS : Retention time and molecular ion peak (m/z ~202) validate purity. Use internal standards like 3-phenylphenol (GC retention marker) for quantification .

Q. What are the recommended storage conditions for Cyclopropyl 3,5-dimethylphenyl ketone to ensure long-term stability?

Store at 0–6°C in amber glass under inert atmosphere (N₂/Ar) to prevent oxidation. Purity degradation over time can be assessed via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) compared to certified reference materials (e.g., 3,5-dichlorophenol standards) .

Advanced Research Questions

Q. How does the cyclopropane ring influence reactivity in ring-opening reactions, and what experimental setups study these mechanisms?

The strained cyclopropane ring undergoes regioselective ring-opening under acidic or transition metal-catalyzed conditions. For example, HCl in dioxane (1:4 v/v) at 60°C cleaves the ring to form 1,3-dichloro derivatives. Reaction progress is tracked via H NMR (disappearance of cyclopropane protons) and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model transition states . Kinetic studies using stopped-flow spectroscopy can quantify ring-opening rates.

Q. How can computational methods predict electronic properties, and what experimental validations are required?

Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which correlate with reactivity in nucleophilic/electrophilic attacks. Experimental validation involves cyclic voltammetry (e.g., CH Instruments 660E) to measure redox potentials and X-ray crystallography to confirm bond angles/planarity .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Discrepancies in hydrolysis rates (e.g., acidic vs. alkaline media) are addressed via:

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, sampling at intervals for LC-MS analysis.

- pH-Rate Profiling : Use buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm).

- Isotopic Labeling : O-labeled water tracks hydrolysis pathways .

Q. How is this ketone utilized in bioactive molecule synthesis, and how are intermediates characterized?

It serves as a precursor for cyclopropane-containing pharmaceuticals. For example, coupling with trans-2-(3,5-dimethylphenyl)cyclopropyl)methanol via Mitsunobu reaction forms ether-linked prodrugs. Intermediate characterization employs HRMS (Q-TOF) and 2D NMR (HSQC, HMBC) to confirm regiochemistry . Biological activity assays (e.g., enzyme inhibition) validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.